molecular formula C21H22N2O5S3 B6563593 4-methoxy-3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946346-36-7

4-methoxy-3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6563593
CAS No.: 946346-36-7
M. Wt: 478.6 g/mol
InChI Key: WINQRYDPTBGHCZ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two other carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . It also has a tetrahydroquinoline structure, which is a type of heterocyclic compound consisting of a fused benzene and pyrrolidine ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of a sulfonamide group can increase the polarity of the compound, potentially affecting its solubility and reactivity .

Mechanism of Action

Target of Action

Sulfonamide-based compounds are generally known to inhibit carbonic anhydrase enzymes, which play a crucial role in maintaining ph balance in the body and assisting in the transport of carbon dioxide .

Mode of Action

This inhibition disrupts crucial physiological processes, including fluid balance and respiration .

Biochemical Pathways

The compound likely affects the carbonic anhydrase pathway, given its sulfonamide moiety. By inhibiting carbonic anhydrase activity, it disrupts the reversible conversion of carbon dioxide and water to bicarbonate and protons. This disruption can affect multiple physiological processes, including respiration, fluid secretion, and pH regulation .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can influence the compound’s bioavailability and therapeutic efficacy.

Result of Action

Inhibition of carbonic anhydrase enzymes can lead to a decrease in bicarbonate production, disrupting ph balance and potentially leading to conditions such as metabolic acidosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound. For instance, a highly acidic environment could potentially affect the compound’s stability or its ability to bind to its target enzymes .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and reactivity. Sulfonamides, for example, can cause allergic reactions in some individuals .

Future Directions

Future research could focus on exploring the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action. Given the therapeutic importance of both sulfonamides and thiophene derivatives , this compound could potentially have interesting biological properties worth exploring.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S3/c1-15-13-18(8-10-20(15)28-2)30(24,25)22-17-7-9-19-16(14-17)5-3-11-23(19)31(26,27)21-6-4-12-29-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINQRYDPTBGHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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